molecular formula C24H28N2OS B2394412 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1351609-28-3

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2394412
CAS No.: 1351609-28-3
M. Wt: 392.56
InChI Key: BKQSHMJADHGMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound known for its intriguing structure and potential applications in various fields. This article delves into its synthesis, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide can be synthesized through a multistep process:

  • Starting with the preparation of the 3,4-dihydroisoquinolin-2(1H)-yl intermediate.

  • Introduction of the but-2-yn-1-yl group through alkylation.

  • Coupling with 4-(isopropylthio)phenyl)acetic acid to form the final product.

Reactions typically employ catalysts like palladium on carbon (Pd/C) and conditions such as inert atmospheres (argon or nitrogen) to maintain reaction efficiency and yield.

Industrial Production Methods: Scaling up for industrial production involves optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents like hydrogen peroxide.

  • Reduction: : Using reducing agents such as lithium aluminum hydride.

  • Substitution: : Introducing different substituents at specific positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed: These reactions yield products that can be further utilized in various applications, providing functional derivatives with enhanced properties.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide finds applications in multiple domains:

  • Chemistry: : As a precursor in organic synthesis and development of new materials.

  • Biology: : Investigating its potential as a bioactive molecule.

  • Medicine: : Exploring its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and proteins involved in various biochemical pathways.

  • Pathways: : Influences pathways related to inflammation, pain modulation, and cell signaling.

Comparison with Similar Compounds

Comparing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide with other compounds highlights its uniqueness:

  • Similar Compounds: : Compounds with similar structures or functionalities, such as N-(4-(2,3-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide.

  • Uniqueness: : The presence of the but-2-yn-1-yl group and isopropylthio substituents confers distinct properties, such as enhanced stability and specific reactivity profiles.

Conclusion

This compound is a compound with multifaceted potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and application development.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-19(2)28-23-11-9-20(10-12-23)17-24(27)25-14-5-6-15-26-16-13-21-7-3-4-8-22(21)18-26/h3-4,7-12,19H,13-18H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQSHMJADHGMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCN2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.